molecular formula C11H20N4O2 B2473929 tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate CAS No. 2226182-32-5

tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B2473929
CAS No.: 2226182-32-5
M. Wt: 240.307
InChI Key: ULICBCXZZHRHIN-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate is a compound that belongs to the class of N-heterocyclic amines. These compounds are valuable in organic synthesis and drug discovery due to their structural diversity and biological activity. The presence of the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, makes this compound particularly interesting for various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate typically involves multi-step reactions. One common method includes the condensation of 3-amino-1-propyl-1H-pyrazole with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-amino-1-propyl-1H-pyrazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl carbamate and the amino-propyl group on the pyrazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-(5-amino-2-propylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-5-6-15-9(7-8(12)14-15)13-10(16)17-11(2,3)4/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULICBCXZZHRHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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